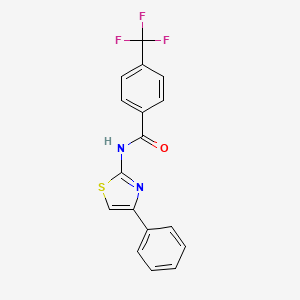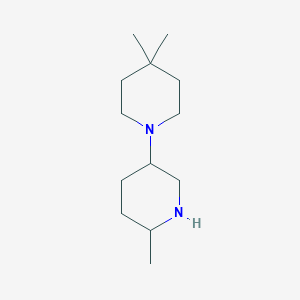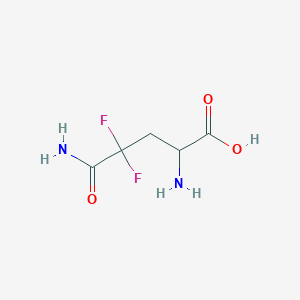
4-Difluoroglutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Difluoroglutamine is a fluorinated analogue of glutamine, characterized by the presence of two fluorine atoms at the fourth carbon position of the glutamine molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Difluoroglutamine typically involves the use of Garner’s aldehyde as a starting material. The key step in the synthesis is the fluoro-Reformatsky reaction, which introduces the difluoromethyl group into the molecule. The reaction involves the use of ethyl bromodifluoroacetate and zinc in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Difluoroglutamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogues of this compound .
Wissenschaftliche Forschungsanwendungen
4-Difluoroglutamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Difluoroglutamine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes involved in glutamine metabolism, such as glutaminase. By inhibiting these enzymes, this compound can disrupt metabolic pathways that are crucial for cell growth and proliferation, making it a potential therapeutic agent for cancer treatment .
Vergleich Mit ähnlichen Verbindungen
4-Fluoroglutamine: A monofluorinated analogue of glutamine.
4,4-Difluoroglutamic Acid: A difluorinated analogue of glutamic acid.
4-Fluoroglutamic Acid: A monofluorinated analogue of glutamic acid.
Comparison: 4-Difluoroglutamine is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to its monofluorinated counterparts. This dual fluorination enhances its stability and reactivity, making it more suitable for certain applications, such as PET imaging and enzyme inhibition studies .
Eigenschaften
Molekularformel |
C5H8F2N2O3 |
|---|---|
Molekulargewicht |
182.13 g/mol |
IUPAC-Name |
2,5-diamino-4,4-difluoro-5-oxopentanoic acid |
InChI |
InChI=1S/C5H8F2N2O3/c6-5(7,4(9)12)1-2(8)3(10)11/h2H,1,8H2,(H2,9,12)(H,10,11) |
InChI-Schlüssel |
GFRKSCVVDVJWRU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)N)C(C(=O)N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13571567.png)
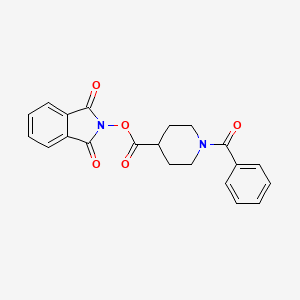

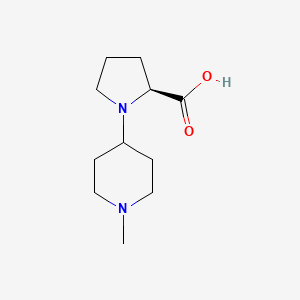

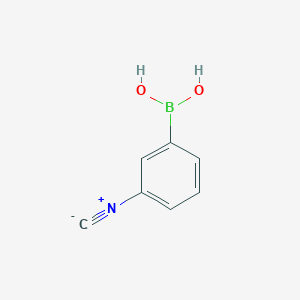
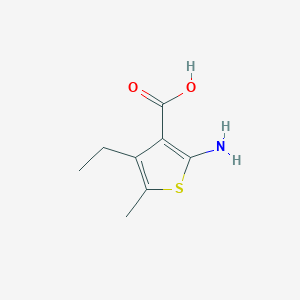
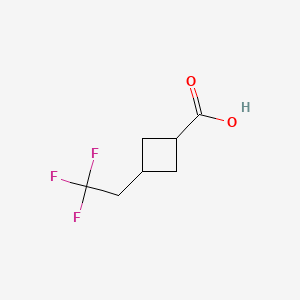
![Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13571614.png)

